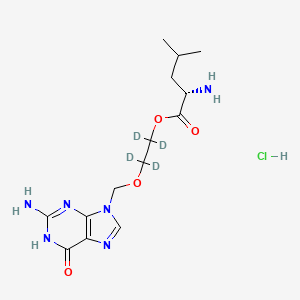

Acyclovir-d4 L-Leucinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acyclovir-d4 L-Leucinate is a derivative of acyclovir, a well-known antiviral medication used primarily to treat herpes simplex virus and varicella-zoster virus infections . This compound is labeled with deuterium (d4) and conjugated with L-leucine, enhancing its stability and bioavailability for research purposes .

Mecanismo De Acción

Target of Action

Acyclovir-d4 L-Leucinate is a guanosine analog that primarily targets herpes simplex viruses (HSV-1 and HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

The compound’s mode of action involves several steps. Initially, this compound is converted into acyclovir monophosphate by the action of viral thymidine kinase . This step is specific to infected cells, lending specificity to the drug’s activity . The monophosphate derivative is then converted to acyclovir diphosphate by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, and creatine kinase .

Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP). When incorporated into viral DNA during replication, it results in chain termination as its lack of a 3’ hydroxyl group prevents the attachment of additional nucleosides . This inhibits further DNA polymerase activity and thus, the replication of the virus .

Biochemical Pathways

The biochemical pathway affected by this compound is the DNA replication pathway of the herpes simplex viruses, varicella-zoster virus, and other related viruses . By inhibiting the viral DNA polymerase, the compound disrupts the replication of the viral DNA, thereby preventing the proliferation of the virus .

Pharmacokinetics

This compound exhibits biexponential elimination with a terminal plasma half-life of 2 to 3 hours in patients with normal renal function . It is primarily eliminated via the kidney through glomerular filtration and renal tubular secretion . The drug is distributed into all tissues, with the highest concentrations in the kidney and the lowest in central nervous tissue . The bioavailability of oral acyclovir is low and decreases with increasing dosage .

Result of Action

The result of this compound’s action is the inhibition of viral replication, leading to a reduction in viral titers . This results in the effective treatment of infections caused by herpes simplex viruses, varicella-zoster virus, and other related viruses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance from the body . Therefore, dosage adjustments may be required for patients with renal impairment . Furthermore, the bioavailability of the drug can be affected by the method of administration, with oral administration resulting in lower bioavailability compared to intravenous administration .

Análisis Bioquímico

Biochemical Properties

Acyclovir-d4 L-Leucinate, like its parent compound Acyclovir, interacts with various enzymes and proteins. It is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This interaction is crucial for its antiviral activity.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected by viruses. It is known to inhibit the replication of herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It influences cell function by disrupting viral DNA synthesis, thereby inhibiting viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . During DNA replication, the phosphorylated form of acyclovir is preferentially incorporated into viral DNA, resulting in premature chain termination and inhibition of further DNA polymerase activity .

Temporal Effects in Laboratory Settings

It is known that Acyclovir, the parent compound, has a half-life of approximately 2-4 hours in mice .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Studies on Acyclovir have shown that it reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Acyclovir. Acyclovir undergoes minimal metabolism in the body, primarily by the enzyme acyclovir hydrolase, which is present predominantly in the liver and kidneys . This enzyme converts acyclovir into its active form, acyclovir triphosphate, through sequential phosphorylation steps mediated by cellular kinases .

Transport and Distribution

Acyclovir, the parent compound, is known to diffuse freely into cells .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the nucleus where it interacts with viral DNA during replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir-d4 L-Leucinate typically involves the following steps:

Deuteration of Acyclovir: Acyclovir is first labeled with deuterium to form Acyclovir-d4. This process involves the exchange of hydrogen atoms with deuterium atoms under specific conditions.

Conjugation with L-Leucine: The deuterated acyclovir is then conjugated with L-leucine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of acyclovir are subjected to deuteration using deuterium gas or deuterated solvents.

Conjugation in Reactors: The deuterated acyclovir is then reacted with L-leucine in industrial reactors under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Acyclovir-d4 L-Leucinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the guanine base of the acyclovir moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized metabolites of this compound.

Reduction Products: Reduced forms of the compound with modified functional groups.

Substitution Products: Substituted derivatives with different nucleophiles attached to the guanine base.

Aplicaciones Científicas De Investigación

Acyclovir-d4 L-Leucinate has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

Biology: Employed in cellular studies to understand the uptake and metabolism of antiviral drugs.

Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of acyclovir in the body.

Industry: Applied in the development of new antiviral drugs and formulations

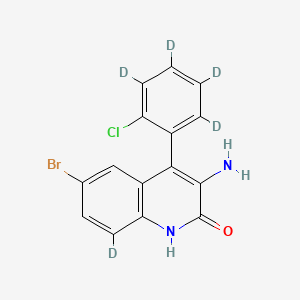

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: The parent compound, widely used as an antiviral medication.

Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster.

Uniqueness

Acyclovir-d4 L-Leucinate is unique due to its deuterium labeling and conjugation with L-leucine, which enhances its stability and bioavailability. This makes it particularly useful for research applications where precise tracking and analysis of the compound are required .

Propiedades

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1/i3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIOIPFRXOSEP-QMLHMQFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](CC(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)

![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)